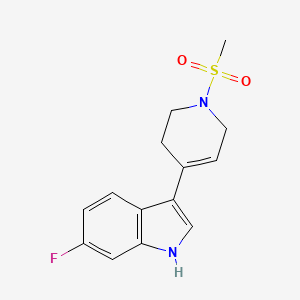
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole, also known as JNJ-47965567, is a small molecule inhibitor that has been developed as a potential treatment for various diseases. This compound has shown promising results in preclinical studies, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole involves the inhibition of several key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of PI3K, mTOR, and JAK/STAT, which are all important regulators of cell growth, survival, and inflammation. By inhibiting these pathways, this compound can modulate the immune response and prevent the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and anti-tumor activity in preclinical models. The compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various autoimmune disorders. In addition, this compound can induce apoptosis and inhibit the proliferation of cancer cells, making it a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole has several advantages for use in lab experiments. The compound has a high degree of selectivity for its target enzymes and signaling pathways, which reduces the risk of off-target effects. In addition, the compound has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, the synthesis of this compound is complex and requires several steps, which can limit its availability for use in lab experiments.
Orientations Futures
There are several future directions for the research and development of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole. One potential application is in the treatment of autoimmune disorders, where the compound's anti-inflammatory activity could be beneficial. Another potential application is in the treatment of cancer, where the compound's ability to induce apoptosis and inhibit cell proliferation could be exploited. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
The synthesis of 6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the pyridine ring, followed by the introduction of the indole moiety. The final step involves the introduction of the fluorine atom at the 6-position of the indole ring. The overall yield of the synthesis is moderate, but the purity of the compound is high.
Applications De Recherche Scientifique
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole has been studied extensively in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. In these studies, the compound has shown potent inhibitory activity against several key enzymes and signaling pathways, including PI3K, mTOR, and JAK/STAT. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and long half-life.
Propriétés
IUPAC Name |
6-fluoro-3-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-20(18,19)17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQIZPYETQVMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


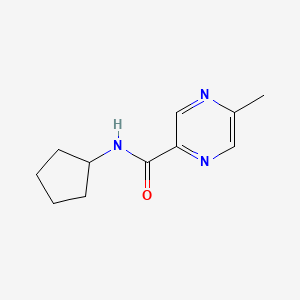
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone](/img/structure/B7513005.png)
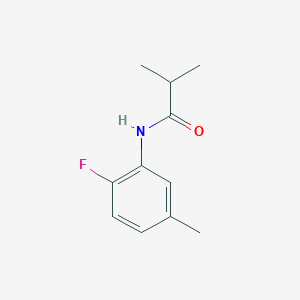

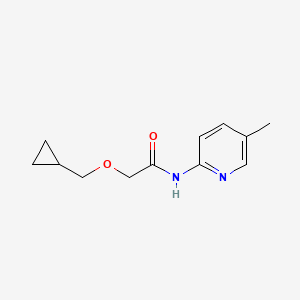
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
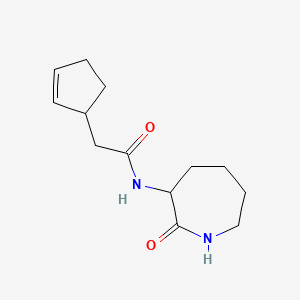
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)